![molecular formula C18H18N2O4S B2478118 (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-10-4](/img/structure/B2478118.png)
(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is classified as a benzamide derivative and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
- Research : In vitro studies have demonstrated that some synthesized benzamide derivatives, including this compound, exhibit effective total antioxidant activity, free radical scavenging, and metal chelating properties .
- Research : In vitro tests evaluated the compound’s efficacy against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs .
- Research : Researchers have explored benzamides for various indications, such as anti-tumor, anti-microbial, anti-inflammatory, and anti-HSV properties .
- Research : Industries like plastics, rubber, paper, and agriculture utilize amide compounds, including benzamides .
Antioxidant Activity
Antibacterial Properties
Drug Discovery
Industrial Applications
Quorum Sensing Inhibition
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into various prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are lipid compounds that play key roles in inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid into prostaglandins . This disruption can lead to a decrease in inflammation and pain.
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production can lead to a reduction in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
properties
IUPAC Name |
2,6-dimethoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-12-9-8-11(22-2)10-15(12)25-18(20)19-17(21)16-13(23-3)6-5-7-14(16)24-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLDHMDTVGHYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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